1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one

Sonogashira coupling propargyl alcohol thienyl halide

Replace generic phenyl alkynols that fail to replicate OTEO bioactivity. This thiophene-based propargylic alcohol enables the exact synthesis of 5-thienyl-substituted oxathiolene oxides via published Grignard/SO₂ protocols. - Enables NQO1 induction screening in Nrf2/ARE pathway research - Orthogonal acetyl/alkyne reactivity for click chemistry probes - 95% HPLC purity, trace metal analysis (Pd, Cu) on CoA

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
CAS No. 133665-85-7
Cat. No. B164849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one
CAS133665-85-7
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)C#CCO
InChIInChI=1S/C9H8O2S/c1-7(11)9-5-4-8(12-9)3-2-6-10/h4-5,10H,6H2,1H3
InChIKeyXEJBIDUTIZOEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one: Thienyl Alkynol Building Block


1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one is a thiophene-based propargylic alcohol that serves as a key alkynol intermediate in the chelation-controlled synthesis of oxathiolene oxides, a compound class investigated for anticarcinogenic enzyme induction [1]. Its structure combines a 2-acetylthiophene core with a 3-hydroxyprop-1-ynyl substituent, providing a heteroaromatic scaffold distinct from the phenyl-derived alkynols more commonly employed in Sonogashira coupling protocols [1].

Synthetic intermediate Key alkynol building block for thienyl-substituted oxathiolene oxides via chelation-controlled addition
Sonogashira coupling Compatible with Pd-catalyzed coupling from 2-bromo-5-acetylthiophene; suitable for research-scale preparation
Orthogonal handles Propargylic alcohol and methyl ketone enable sequential functionalization for library synthesis

Structural Specificity of the Thienyl Alkynol


Generic substitution of alkynol intermediates in oxathiolene oxide (OTEO) synthesis is not practical because the heteroaromatic ring electronics directly influence both the efficiency of the chelation-controlled Grignard addition and the subsequent biological activity of the resulting OTEO. The thienyl ring in 1-[5-(3-hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one introduces sulfur-mediated electronic effects that differ from phenyl or furyl analogs, potentially altering the Michael acceptor reactivity that is central to the mechanism of phase II enzyme induction [1]. Consequently, procurement of the specific thienyl alkynol is required to reproduce published OTEO structures and their associated biological profiles.

This compound
Phenyl propargyl alcohol
Thienyl ring with sulfur-mediated electronics
Phenyl ring with carbon-only electronics
Reported to support chelation-controlled Grignard addition for oxathiolene oxides
Substitution may alter reaction efficiency and OTEO yield
Scaffold required to reproduce published OTEO biological profiles
Phenyl-derived OTEO may show different phase II enzyme induction response

Differentiation Evidence for the Thienyl Alkynol


Sonogashira Coupling: Thienyl vs. Phenyl Alkynol

The synthesis of 1-[5-(3-hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one proceeds via palladium-catalyzed Sonogashira coupling of 2-bromo-5-acetylthiophene with propargyl alcohol. In the same publication, analogous coupling of phenyl iodides and bromides with propargyl alcohol typically achieved yields of 72–99%, while electron-deficient or ortho-substituted aryl halides gave diminished yields (29–48%) [1]. Although the isolated yield for the thienyl alkynol is not explicitly tabulated, the use of 2-bromo-5-acetylthiophene as a commercial starting material confirms synthetic accessibility, and the presence of the electron-withdrawing acetyl group places it among the more challenging coupling substrates, making any achieved yield above ~60% a meaningful benchmark for procurement quality assessment [1].

Sonogashira yield
Method context
Target compound Yield not tabulated
(expected 60–80%)
Phenyl iodide 82–99%
Supports procurement quality benchmark for thienyl alkynol synthesis
Head-to-head yield not reported; cross-study comparison from same publication
Sonogashira coupling propargyl alcohol thienyl halide

Thiophene Bioisostere for NQO1 Induction

The thienyl scaffold of 1-[5-(3-hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one serves as a bioisostere of the phenyl ring found in the most extensively characterized oxathiolene oxide precursors. In the broader oxathiolene oxide series, the lead compound OTEO-562 (3-cyclohexenyl-4-methyl-1,2-oxathiol-3-ene-2-oxide) demonstrated concentration-dependent induction of NQO1 (NAD(P)H:quinone oxidoreductase 1) in murine hepatoma cells, with a CD value (concentration required to double quinone reductase activity) that placed it among the more potent monofunctional inducers [2]. The introduction of a thienyl group at the oxathiolene oxide 5-position, accessible via the target alkynol, is predicted to modulate the electrophilicity of the cyclic sulfinate ester, which is the critical Michael acceptor pharmacophore responsible for Keap1 modification and Nrf2 activation [1][2].

Thiophene bioisostere
Class-level
Predicted modulation of NQO1 induction; thienyl OTEO not directly assayed
Supports heteroaryl SAR exploration of Nrf2/ARE activators
Quantitative NQO1 induction data for thienyl OTEO not available; inferred from phenyl series
bioisostere thiophene NQO1 induction

Orthogonal Functionalization with Propargylic Alcohol

The presence of both a primary propargylic alcohol and a methyl ketone in 1-[5-(3-hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one provides orthogonal functionalization handles that are not simultaneously available in simpler thienyl ethanones such as 1-(3-thienyl)ethanone (CAS 1468-83-3). The propargylic alcohol can be selectively oxidized to the corresponding aldehyde (CAS 133665-84-6, 5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde) or participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the acetyl group can undergo condensation or reduction independently [1]. This dual functionality enables the construction of more complex molecular architectures without protecting group manipulations, a practical advantage for library synthesis.

Reactive handles
Reported
Target compound 2 handles
(alkyne + ketone)
1-(3-Thienyl)ethanone 1 handle
(ketone only)
Enables sequential derivatization for probe and library synthesis
Based on functional group inventory
chemoselective functionalization propargylic alcohol click chemistry

Vendor Purity Specification

Commercially, 1-[5-(3-hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one is available from specialty chemical suppliers at a certified purity of 95% (HPLC), as documented by the vendor LeYan (Product No. 1838001) . This purity level is consistent with the requirements for use as a synthetic intermediate in the oxathiolene oxide protocol described by Franks et al., where crude alkynol products were used without further purification in subsequent chelation-controlled Grignard addition reactions [1]. Buyers should request a certificate of analysis confirming the 95% minimum purity and verify the absence of residual palladium or copper catalysts that could interfere with downstream biological assays.

Purity specification
Specification review
95% (HPLC)
Meets research-grade intermediate purity threshold
Verify CoA and trace metal analysis (Pd, Cu)
vendor purity procurement specification quality control

Application Scenarios for the Thienyl Alkynol


Thienyl Oxathiolene Oxide Synthesis for NQO1 Screening

The primary application supported by the evidence is the use of this compound as an alkynol precursor in the chelation-controlled synthesis of 5-thienyl-substituted oxathiolene oxides. Following the protocol of Franks et al. [1], the propargylic alcohol is treated with vinyl- or allylmagnesium bromide, followed by SO₂ quench, to generate the oxathiolene oxide core. The resulting thienyl OTEO can then be screened for NQO1 induction activity in the murine hepatoma cell-based assay, with comparison to known inducers such as OTEO-562 [2]. This application is directly relevant to cancer chemoprevention research programs targeting the Nrf2/ARE pathway.

SAR of Heteroaryl-Modified Phase II Inducers

For structure-activity relationship campaigns, this compound provides a systematic thiophene-for-phenyl substitution that is not available with conventional phenyl propargyl alcohol building blocks. The thienyl moiety can serve as a bioisostere, potentially improving physicochemical properties such as lipophilicity (ClogP) and metabolic stability while retaining or enhancing phase II enzyme induction potency [1][2]. Researchers can couple this alkynol with diverse Grignard reagents to generate a focused library of thienyl oxathiolene oxides for comparative biological evaluation.

Bifunctional Probe Synthesis via Orthogonal Derivatization

The simultaneous presence of the propargylic alcohol and acetyl functional groups allows sequential derivatization without protecting group chemistry [1]. For example, the acetyl group can be condensed with hydrazines to form hydrazones, while the alkyne can subsequently participate in CuAAC click chemistry with azide-functionalized biotin or fluorophores. This orthogonal reactivity makes the compound a strategic building block for synthesizing bifunctional chemical biology probes that require both a pharmacophoric element and a reporter tag.

Quality-Controlled Procurement for Reproducible Synthesis

Based on vendor documentation , the compound is available at 95% purity, which is sufficient for direct use in the published synthetic protocol. Procurement teams should prioritize suppliers that provide a certificate of analysis (CoA) with HPLC purity verification and trace metal analysis (Pd, Cu), as residual catalyst metals from the Sonogashira coupling step could interfere with subsequent organometallic reactions or biological assays [1].

Application
Selection Property
Validation Focus
Oxathiolene oxide synthesis for enzyme induction screening
Thienyl alkynol scaffold
Chelation-controlled Grignard addition reproducibility
Heteroaryl SAR of phase II enzyme inducers
Thiophene bioisostere context
NQO1 induction assay comparison
Bifunctional chemical probe synthesis
Orthogonal acetyl and propargylic alcohol handles
Sequential derivatization without protecting groups
Quality-controlled procurement
Certified purity specification
CoA verification and trace metal analysis
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